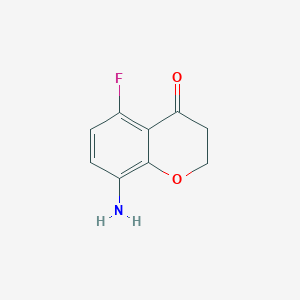

8-Amino-5-fluorochroman-4-one

Description

8-Amino-5-fluorochroman-4-one is a fluorinated chromanone derivative characterized by an amino group at the 8-position and a fluorine atom at the 5-position of the chromanone scaffold. Chromanones are bicyclic structures consisting of a benzene ring fused to a γ-pyrone (cyclic ketone), making them key intermediates in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

8-amino-5-fluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2H,3-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULXQLCBZAVKHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC(=C2C1=O)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-5-fluorochroman-4-one typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 5-fluoro-2-hydroxyacetophenone.

Cyclization: The precursor undergoes cyclization in the presence of a suitable catalyst to form the chromanone ring structure.

Industrial Production Methods

Industrial production methods for 8-Amino-5-fluorochroman-4-one may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalysis: Using efficient catalysts to promote the cyclization and amination reactions.

Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-Amino-5-fluorochroman-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The amino and fluorine groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

8-Amino-5-fluorochroman-4-one serves as a building block in the synthesis of novel compounds with potential biological activities. Its structure allows for modifications that can yield derivatives with enhanced pharmacological properties. The chromanone scaffold, including 8-amino derivatives, is recognized for its versatility in drug development.

Table 1: Derivatives and Their Biological Activities

Biological Applications

The compound has been studied for its interactions with biological molecules, making it a potential biochemical probe . Research indicates that it may exhibit anticancer, antimicrobial, and anti-inflammatory properties.

Case Study: Anticancer Activity

In vitro studies have demonstrated that certain derivatives of 8-amino-5-fluorochroman-4-one inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and survival. For instance, compounds derived from this scaffold have shown promise in inhibiting tumor growth in various cancer models.

Industrial Applications

In addition to its medicinal uses, 8-amino-5-fluorochroman-4-one is utilized in the development of pharmaceuticals and agrochemicals . Its ability to act as a precursor for synthesizing complex molecules makes it valuable in industrial chemistry.

Diagnostic Applications

Recent research has explored the use of 8-amino derivatives as diagnostic agents, particularly in imaging techniques for diseases such as Alzheimer's disease. Certain derivatives have shown high binding affinities to beta-amyloid plaques, which are characteristic of Alzheimer's pathology.

Table 2: Diagnostic Potential of Derivatives

Mechanism of Action

The mechanism of action of 8-Amino-5-fluorochroman-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.

Receptor Binding: Binding to specific receptors and modulating their activity.

Signal Transduction: Affecting signal transduction pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Chromanone Family

5-Bromo-7-fluorochroman-4-one (CAS 1260008-29-4)

- Molecular Formula : C₉H₆BrFO₂

- Molecular Weight : 245.05 g/mol

- Key Differences: Substitution of the amino group with bromine at position 5. Bromine’s larger atomic radius and lower electronegativity compared to fluorine alter electronic distribution and steric interactions. This compound’s lipophilicity may be higher, affecting membrane permeability in biological systems .

6-Fluoro-4-chromanone (CAS 77234-0)

- Molecular Formula : C₉H₇FO₂

- Molecular Weight : 166.15 g/mol

- Key Differences: Lacks the amino group and has fluorine at position 4. This compound is simpler in structure and may serve as a precursor for more complex derivatives .

(2R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic Acid

Benzophenone Derivatives

2-Amino-4'-fluorobenzophenone (CAS 3800-06-4)

- Molecular Formula: C₁₃H₁₀FNO

- Molecular Weight : 215.23 g/mol

- Key Differences: Replaces the chromanone oxygen ring with a benzophenone backbone. Benzophenones are often used as UV filters or photoinitiators, suggesting divergent applications compared to chromanones .

Perfluorinated Compounds (PFCs)

Perfluorooctanoic Acid (PFOA, CAS 335-67-1)

- Molecular Formula : C₈HF₁₅O₂

- Molecular Weight : 414.07 g/mol

- Key Differences: Fully fluorinated carbon chain with a carboxylic acid group. PFOA’s environmental persistence and toxicity are well-documented, whereas 8-Amino-5-fluorochroman-4-one’s partial fluorination and amino group may reduce bioaccumulation risks. PFCs are industrial surfactants, contrasting with chromanones’ pharmaceutical relevance .

Physicochemical and Functional Properties

| Compound | Molecular Weight (g/mol) | Substituents | Key Properties |

|---|---|---|---|

| 8-Amino-5-fluorochroman-4-one | ~181.16 (estimated) | 5-F, 8-NH₂ | High polarity, potential H-bond donor |

| 5-Bromo-7-fluorochroman-4-one | 245.05 | 5-F, 7-Br | Lipophilic, halogen-mediated reactivity |

| 6-Fluoro-4-chromanone | 166.15 | 6-F | Low polarity, precursor utility |

| 2-Amino-4'-fluorobenzophenone | 215.23 | 2-NH₂, 4'-F | Flexible backbone, UV activity |

Research and Application Insights

- Pharmaceutical Potential: The amino group in 8-Amino-5-fluorochroman-4-one may enhance interactions with biological targets (e.g., kinases or GPCRs), while fluorine’s electronegativity fine-tunes electronic effects. This contrasts with brominated chromanones, which are bulkier and more suited for halogen-bonding in material science .

- Environmental Impact: Unlike perfluorinated compounds (PFOA, PFOS), which resist degradation, 8-Amino-5-fluorochroman-4-one’s amino group could facilitate biodegradation, reducing ecological risks .

- Synthetic Utility: The compound’s functional groups allow for further derivatization, such as acylations or couplings, making it a versatile intermediate compared to simpler fluorochromanones .

Biological Activity

8-Amino-5-fluorochroman-4-one is a heterocyclic compound belonging to the chromanone family, characterized by the presence of an amino group at the 8th position and a fluorine atom at the 5th position. This unique structure suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula: C9H8FNO2

- Molecular Weight: 181.16 g/mol

- Structure: The compound features a bicyclic framework with a six-membered aromatic ring fused to a five-membered oxygen-containing ring.

Synthesis

The synthesis of 8-Amino-5-fluorochroman-4-one typically involves:

- Starting Material: 5-fluoro-2-hydroxyacetophenone.

- Cyclization: The precursor undergoes cyclization in the presence of a suitable catalyst.

- Purification: Advanced techniques such as recrystallization or chromatography are employed to achieve high purity.

The biological activity of 8-Amino-5-fluorochroman-4-one is attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition: It may inhibit enzymes involved in critical biochemical pathways.

- Receptor Binding: The compound can bind to specific receptors, modulating their activity.

- Signal Transduction Modulation: It may affect pathways that regulate cellular functions.

Anticancer Activity

Research indicates that compounds within the chromanone family exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 8-Amino-5-fluorochroman-4-one demonstrate potent cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 8-Amino-5-fluorochroman-4-one | MCF-7 (breast cancer) | TBD |

| 6,7-Methylenedioxy-4-chromanone | MCF-7, T47D, MDA-MB-231 | ≤9.3 |

| 3-Benzylidene-chroman-4-one | K562, MDA-MB-231 | ≤3.86 |

The specific IC50 values for 8-Amino-5-fluorochroman-4-one are still under investigation, but its structural analogs have shown promising results.

Antimicrobial and Anti-inflammatory Properties

Preliminary studies suggest that this compound may also exhibit antimicrobial and anti-inflammatory activities. The presence of both amino and fluorine groups enhances its metabolic stability and interaction with biological targets, which is crucial for therapeutic applications.

Case Studies and Research Findings

-

Anticancer Studies:

- A study evaluated various chromanone derivatives for their antiproliferative activity against human umbilical vein endothelial cells (HUVEC), revealing that modifications at the amino and fluorine positions significantly influenced potency .

- Another investigation demonstrated that certain chromanone derivatives exhibited significant cytotoxicity against leukemia cell lines, suggesting a potential pathway for developing new anticancer therapies .

- Mechanistic Insights:

- Pharmacological Applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.